molecular formula C11H18ClNO4S B13492594 Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13492594
M. Wt: 295.78 g/mol
InChI Key: HBGGYDUMDFDXSW-UHFFFAOYSA-N
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Description

Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of functional groups such as the chlorosulfonyl and tert-butyl groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the chlorosulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

    Oxidation Reactions: Oxidative conditions can modify the functional groups, potentially leading to new compounds with different properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce amines.

Scientific Research Applications

Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with spirocyclic structures.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorosulfonyl group allows for covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound shares the spirocyclic core but lacks the chlorosulfonyl group.

    Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate: Similar structure with an amino group instead of the chlorosulfonyl group.

Uniqueness

Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C11H18ClNO4S

Molecular Weight

295.78 g/mol

IUPAC Name

tert-butyl 6-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C11H18ClNO4S/c1-10(2,3)17-9(14)13-6-11(7-13)4-8(5-11)18(12,15)16/h8H,4-7H2,1-3H3

InChI Key

HBGGYDUMDFDXSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)S(=O)(=O)Cl

Origin of Product

United States

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